molecular formula C21H18FN5O B2849208 4-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034384-06-8

4-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No. B2849208
CAS RN: 2034384-06-8
M. Wt: 375.407
InChI Key: UYMSOPNCWFBAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C21H18FN5O and its molecular weight is 375.407. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Kinase Inhibition

Research into compounds structurally related to "4-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide" has led to the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. One such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting the potential for therapeutic applications in cancer treatment (Schroeder et al., 2009).

Antituberculosis Activity

A series of compounds designed by molecular hybridization exhibited promising activity against Mycobacterium tuberculosis. Notably, a compound structurally similar to the one showed significant inhibition of Mycobacterium tuberculosis DNA gyrase, a critical enzyme for bacterial DNA replication, suggesting potential for the development of new antituberculosis agents (Jeankumar et al., 2013).

Aurora Kinase Inhibition

Compounds with structural features akin to "4-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide" have been shown to inhibit Aurora A kinase. This inhibition is relevant because Aurora kinases play a significant role in cell division, and their overexpression is associated with various cancers, indicating a potential application in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Cytotoxic Activity

Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, demonstrating the potential for these compounds to serve as a basis for the development of new anticancer drugs. The structural complexity and substituent patterns of these compounds play a significant role in their biological activities, suggesting that similar compounds may also possess notable cytotoxic properties (Hassan et al., 2015).

Anticancer and Anti-Inflammatory Properties

A study on novel pyrazolopyrimidine derivatives highlighted their anticancer and anti-inflammatory properties. This research underscores the versatility of pyrazolopyrimidine scaffolds in drug discovery, especially in targeting diseases with inflammation and cancer pathways. The ability of these compounds to modulate biological pathways relevant to cancer and inflammation points to the potential utility of structurally similar compounds in therapeutic contexts (Rahmouni et al., 2016).

properties

IUPAC Name

4-(4-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O/c1-27-20(6-7-26-27)17-8-14(10-23-12-17)11-25-21(28)19-9-16(13-24-19)15-2-4-18(22)5-3-15/h2-10,12-13,24H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMSOPNCWFBAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.